N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a 1,2,3-thiadiazole-5-carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 5-methoxybenzo[d]thiazole moiety: This can be achieved by reacting 5-methoxy-2-aminobenzenethiol with a suitable electrophile.
Synthesis of the 1,2,3-thiadiazole core: This involves the cyclization of a hydrazine derivative with a suitable carboxylic acid derivative.
Coupling of the two moieties: The final step involves coupling the 5-methoxybenzo[d]thiazole moiety with the 1,2,3-thiadiazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate signaling pathways by interacting with receptors on the cell surface. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other compounds containing the benzo[d]thiazole, pyridine, and thiadiazole moieties.
This compound: is unique due to the specific arrangement and substitution pattern of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its complex structure allows for specific interactions with molecular targets, making it a valuable tool for studying biological processes and developing new therapeutic agents.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-11-16(27-22-21-11)17(24)23(10-12-5-3-4-8-19-12)18-20-14-9-13(25-2)6-7-15(14)26-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMZFBXRMLZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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